Molecular Weight and Lipophilicity Comparison: N,N-Diethyl vs. N,N-Dimethyl 4-Nitrophenoxy Analogs
In a direct class-level inference, the target compound N,N-diethyl-2-(4-nitrophenoxy)ethanamine (MW 238.28) exhibits a higher molecular weight and predicted greater lipophilicity (XLogP3: 2.9) compared to its closest N,N-dimethyl analog (MW 210.23; predicted XLogP3: ~2.1) [1][2]. This difference, driven by the larger ethyl substituents, can significantly impact its solubility and reactivity as an intermediate. While no direct head-to-head comparison was found, the increased lipophilicity of the diethyl analog is a quantifiable parameter for scientific selection in organic synthesis workflows where solubility or phase-transfer characteristics are critical .
| Evidence Dimension | Molecular Weight (g/mol) and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 238.28; XLogP3: 2.9 |
| Comparator Or Baseline | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS 51344-13-9); MW: 210.23; XLogP3: ~2.1 (estimated based on N-alkyl group trends) |
| Quantified Difference | MW: +28.05 g/mol; XLogP3: +~0.8 units |
| Conditions | Physicochemical property prediction from PubChem and vendor data |
Why This Matters
Higher molecular weight and lipophilicity directly influence solubility, membrane permeability, and reactivity in downstream synthetic transformations, making the diethyl analog a more suitable intermediate for specific target molecules requiring these properties.
- [1] PubChem. N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CID 88294). View Source
- [2] PubChem. N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine (CID 169955). View Source
